molecular formula C11H19NO5 B11869557 (3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid

(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid

Cat. No.: B11869557
M. Wt: 245.27 g/mol
InChI Key: SOTPUAQTEIJGML-SFYZADRCSA-N
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Description

(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxylic acid functional group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination reactions.

    Protection of the Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The Boc protecting group can modulate the compound’s reactivity and stability, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Aminotetrahydropyran-3-carboxylic acid: Lacks the Boc protecting group.

    (3S,4S)-4-(Methoxycarbonylamino)tetrahydropyran-3-carboxylic acid: Contains a methoxycarbonyl protecting group instead of Boc.

    (3S,4S)-4-(tert-Butoxycarbonylamino)tetrahydropyran-3-aldehyde: Contains an aldehyde group instead of a carboxylic acid.

Uniqueness

(3S,4S)-4-(tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functional group. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(3S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-5-16-6-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1

InChI Key

SOTPUAQTEIJGML-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1C(=O)O

Origin of Product

United States

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